1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester
Description
The compound 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester is a cyclohexane derivative featuring two carboxylic acid groups at positions 1 and 4, two ketone groups at positions 2 and 5, and is esterified with isobutyl (2-methylpropyl) groups. Its structural uniqueness arises from the combination of a cyclohexane backbone, keto-functionalization, and short-chain ester groups.
Properties
IUPAC Name |
bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-9(2)7-21-15(19)11-5-14(18)12(6-13(11)17)16(20)22-8-10(3)4/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUWVSQKKQKRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1CC(=O)C(CC1=O)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80759600 | |
| Record name | Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80759600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95549-58-9 | |
| Record name | Bis(2-methylpropyl) 2,5-dioxocyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80759600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with 2-methylpropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1,4-Cyclohexanedicarboxylic acid and 2-methylpropanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogs:
*Estimated based on structural analysis.
Physical and Chemical Properties
Volatility and Boiling Points :
- DEHCH (C₂₄H₄₄O₄) has a high boiling point of 458.2°C due to its long 2-ethylhexyl chains . The target compound, with shorter isobutyl esters and additional ketones, likely exhibits lower thermal stability and higher polarity.
- Diisobutyl terephthalate (C₁₆H₂₂O₄) has intermediate volatility, typical of benzene-based diesters .
- Solubility: Ketone groups in the target compound may enhance water solubility compared to non-functionalized analogs like DEHCH. However, the hydrophobic isobutyl esters would counterbalance this effect.
Biological Activity
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester, commonly known as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (DMSS), is a compound with a variety of applications in the chemical industry. Its biological activity has garnered attention due to its potential therapeutic properties. This article explores the biological activity of DMSS, focusing on its cytotoxic effects, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C10H12O6
- Molecular Weight : 228.2 g/mol
- CAS Number : 6289-46-9
- Physical State : White to light yellow-green crystalline powder
Biological Activity Overview
The biological activity of DMSS has been studied primarily in the context of its cytotoxic effects on various cancer cell lines. The compound exhibits selective toxicity towards malignant cells while demonstrating lower toxicity towards normal cells.
Cytotoxicity Studies
Recent studies have indicated that DMSS has significant cytotoxic activity against several cancer cell lines. The following table summarizes key findings from various research studies:
| Cell Line | IC50 (µg/mL) | Cell Viability (%) | Study Reference |
|---|---|---|---|
| HepG2 | 42 | 67.7 | |
| MCF-7 | 100 | 78.14 | |
| HaCaT | >250 | 82.23 | |
| NIH 3T3 | >500 | 96.11 |
The cytotoxic effects of DMSS are believed to be mediated through several mechanisms:
- Induction of Apoptosis : DMSS has been shown to induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and nuclear condensation.
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, leading to the inhibition of cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : DMSS may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the potential therapeutic applications of DMSS:
- Study on HepG2 and MCF-7 Cells : Research demonstrated that DMSS selectively inhibited the growth of HepG2 liver cancer cells and MCF-7 breast cancer cells while sparing normal fibroblast cells (NIH 3T3) .
- Mechanistic Insights : In vitro assays indicated that treatment with DMSS resulted in significant morphological changes consistent with apoptosis in treated cancer cells. Flow cytometry analysis further confirmed increased apoptosis rates in HepG2 cells following DMSS exposure .
Applications in Medicine
Given its selective cytotoxicity towards cancer cells, DMSS holds promise as a potential chemotherapeutic agent. Its ability to induce apoptosis and inhibit tumor growth could be harnessed for developing new cancer therapies. Further research is necessary to explore its efficacy in vivo and its potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, bis(2-methylpropyl) ester, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves esterification of the dicarboxylic acid precursor with 2-methylpropyl alcohol under acidic catalysis. Optimization can be achieved using statistical experimental design (e.g., factorial design) to evaluate variables like temperature, catalyst concentration, and reaction time. For example, fractional factorial designs reduce the number of trials while capturing interaction effects between variables . Post-synthesis, purity should be verified via HPLC or GC-MS, and structural confirmation via / NMR and FT-IR spectroscopy.
Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?
- Answer : Stability studies should include accelerated degradation testing under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while HPLC monitors degradation products. For hydrolytic stability, buffer solutions at pH 1–12 can be used to simulate extreme conditions .
Q. What spectroscopic and chromatographic techniques are most effective for purity assessment?
- Answer :
- Spectroscopy : NMR (proton environments), NMR (carbon backbone), and FT-IR (functional groups like ester C=O stretching ~1740 cm).
- Chromatography : Reverse-phase HPLC with UV detection (λ ~210 nm for ester groups) or GC-MS for volatile impurities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 242.311 for CHO) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of this compound in novel reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states, electron density maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the diketone moiety (2,5-dioxo) may exhibit α,β-unsaturated carbonyl reactivity, which can be validated via frontier molecular orbital (FMO) analysis. Integration with experimental kinetics (e.g., stopped-flow spectroscopy) resolves discrepancies between predicted and observed reactivities .
Q. What strategies address contradictions between experimental data and computational predictions for reaction mechanisms involving this ester?
- Answer :
- Step 1 : Validate computational models using benchmark reactions with known mechanisms.
- Step 2 : Employ isotopic labeling (e.g., in ester groups) to trace bond cleavage/formation pathways.
- Step 3 : Use ultrafast spectroscopic techniques (e.g., femtosecond transient absorption) to capture short-lived intermediates.
- Step 4 : Apply sensitivity analysis in kinetic modeling to identify rate-determining steps .
Q. How can reactor design principles improve the scalability of reactions involving this compound while minimizing byproducts?
- Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic esterification reactions.
- Membrane Separation : In situ removal of water (a byproduct) shifts equilibrium toward product formation.
- CFD Simulations : Model fluid dynamics to optimize mixing efficiency and residence time distribution (RTD).
- Table : Key reactor parameters for scale-up:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Pressure | 1–5 bar |
| Catalyst Loading | 0.5–2.0 mol% |
| Residence Time | 30–120 min |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between observed and theoretical yields in the synthesis of this compound?
- Answer :
- Hypothesis Testing : Evaluate competing hypotheses (e.g., side reactions, catalyst deactivation) via designed experiments.
- Advanced Analytics : Use LC-MS/MS to detect trace intermediates or side products (e.g., transesterification byproducts).
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .
Methodological Recommendations
Q. What statistical approaches are suitable for optimizing multi-variable synthesis protocols?
- Answer :
- Response Surface Methodology (RSM) : Central Composite Design (CCD) or Box-Behnken Design to model nonlinear relationships.
- Example : A 3 factorial design evaluating temperature (X) and catalyst concentration (X) with yield (Y) as the response:
| Run | X (°C) | X (mol%) | Y (%) |
|---|---|---|---|
| 1 | 80 | 0.5 | 65 |
| 2 | 120 | 0.5 | 78 |
| 3 | 80 | 2.0 | 72 |
| 4 | 120 | 2.0 | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
